4-(3-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(3-Fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative featuring a bicyclic pyrrolopyrimidine-dione core. Its structure includes a 3-fluorophenyl group at position 4 and an isopentyl (3-methylbutyl) chain at position 5. The fluorophenyl and alkyl substituents are critical for modulating target selectivity, potency, and physicochemical properties.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-10(2)6-7-21-9-13-14(16(21)22)15(20-17(23)19-13)11-4-3-5-12(18)8-11/h3-5,8,10,15H,6-7,9H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPULYNYOPXMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation.
Mode of Action
It is suggested that similar compounds interact with their targets through the inhibition of key enzymes, resulting in changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation, such as the cdk2/cyclin a2 pathway.
Biological Activity
The compound 4-(3-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20FN3O2
- Molecular Weight : 317.36 g/mol
- CAS Number : 930084-83-6
Biological Activity Overview
This compound belongs to the class of pyrrolo[3,4-d]pyrimidines, which are known for various biological activities including antiviral, anti-inflammatory, and anticancer properties. The presence of a fluorine atom and an isopentyl group in its structure may enhance its interaction with biological targets.
Antiviral Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antiviral activity. For instance:
- Compounds similar to 4-(3-fluorophenyl)-6-isopentyl have shown promising results against various viral targets with IC50 values in the low micromolar range. Specifically, studies have noted that certain substitutions can enhance binding affinity to viral proteins, potentially leading to effective antiviral agents .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrrolo[3,4-d]pyrimidine derivatives have been extensively studied:
- In vitro assays demonstrated that compounds with similar structures significantly inhibit cyclooxygenase (COX) enzymes. For example, derivatives were reported to have IC50 values ranging from 0.04 to 0.09 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
- In vivo studies using carrageenan-induced paw edema models showed effective reduction in inflammation with effective doses (ED50) reported at approximately 9 μmol for certain analogs .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity : By acting on key enzymes such as COX and various viral proteases.
- Receptor Binding : The compound may interact with specific receptors like the corticotropin-releasing hormone receptor (CRHR1), which has been shown to have high affinity for related compounds .
- Modulation of Inflammatory Pathways : It appears to downregulate pro-inflammatory mediators at both mRNA and protein levels.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antiviral Studies : A series of fluoro-substituted pyrrolo[2,3-d]pyrimidines were synthesized and tested for their binding affinity to CRHR1 receptors. Some exhibited nanomolar affinities (Ki = 0.91 nM), indicating potential as therapeutic agents for conditions involving stress-related disorders .
- Anti-inflammatory Efficacy : In a study assessing the anti-inflammatory effects of pyrimidine derivatives using a formalin-induced pain model, compounds demonstrated comparable efficacy to indomethacin with significant reductions in pain response .
Scientific Research Applications
The compound features a complex structure that includes a fluorophenyl group and a pyrrolopyrimidine core. Its unique molecular architecture contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research has indicated that 4-(3-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies demonstrate that it inhibits cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. This suggests potential for development as an anticancer therapeutic agent.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through in vitro assays. It has shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The observed IC50 values indicate potent activity, suggesting that this compound may be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to several key structural components:
- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Pyrrolopyrimidine Core : This core structure is essential for biological activity and interaction with various enzymes and receptors.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various pyrrolopyrimidine derivatives against A431 and Jurkat cell lines. The results indicated that compounds similar to This compound displayed significant inhibition of cell growth with promising IC50 values .
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory properties published in Bioorganic & Medicinal Chemistry Letters, the compound was shown to effectively inhibit COX-2 enzyme activity in vitro. This finding supports its potential therapeutic application in managing inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their biological activities, highlighting substituent-driven differences:
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. A two-step approach is advised:
Core formation : Condense fluorophenyl-isopentyl precursors under acidic conditions (e.g., H₂SO₄ catalysis) to form the pyrrolo-pyrimidine scaffold.
Lactamization : Use carbodiimide coupling agents (e.g., DCC) to cyclize intermediates into the dione structure.
For yield optimization, employ statistical design of experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry ratios. Central composite designs (CCD) can identify optimal conditions while minimizing trials .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Methodological Answer :
- X-ray crystallography : Resolve the fused pyrrolo-pyrimidine-dione core, confirming substituent positions (e.g., 3-fluorophenyl orientation) .
- NMR spectroscopy : Use -NMR to verify fluorine substitution patterns and -NMR to assess isopentyl chain conformation.
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., uncyclized intermediates) using reverse-phase C18 columns and ESI-MS in positive ion mode.
Q. How can solubility and stability profiles be determined for in vitro assays?
- Methodological Answer :
- Solubility : Screen in DMSO (primary solvent) and aqueous buffers (pH 1–10) using nephelometry. For low solubility, consider co-solvents (e.g., PEG-400) or micellar formulations.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic degradation at the lactam ring is a common instability pathway.
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and intermediates?
- Methodological Answer : Use quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. For example:
- Simulate the cyclization step to identify energy barriers.
- Pair with reaction path search algorithms (e.g., GRRM) to map possible byproduct pathways .
Validate predictions experimentally via in-situ FTIR or NMR to detect transient intermediates.
Q. How can reactor design and scale-up challenges be addressed for gram-scale synthesis?
- Methodological Answer :
- Microreactor systems : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Process analytical technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progression in real time.
- Kinetic modeling : Use Arrhenius plots to predict temperature-dependent rate constants and avoid thermal degradation .
Q. What experimental approaches resolve contradictions between computational predictions and observed biological activity?
- Methodological Answer :
- Free-energy perturbation (FEP) : Refine docking studies by simulating ligand-receptor binding dynamics (e.g., kinase inhibition assays).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying isopentyl chain length) to test computational hypotheses.
- Meta-analysis : Compare datasets across similar pyrrolo-pyrimidine derivatives to identify outliers or assay-specific artifacts .
Q. How can degradation products be characterized, and what mechanistic insights do they provide?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
